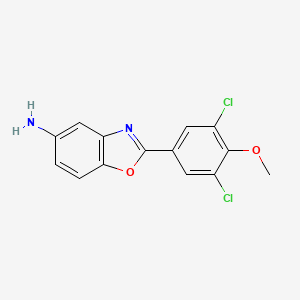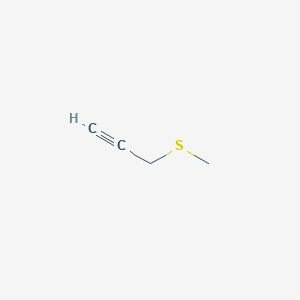
3-(Methylsulfanyl)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Methylsulfanyl)prop-1-yne” is a chemical compound with the molecular formula C4H6S . It is used in various fields such as life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of “3-(Methylsulfanyl)prop-1-yne” is represented by the InChI code1S/C4H6S/c1-3-4-5-2/h1H,4H2,2H3 . The molecular weight of the compound is 86.16 . Physical And Chemical Properties Analysis
“3-(Methylsulfanyl)prop-1-yne” is a liquid at room temperature . It should be stored at temperatures below -10°C .Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
Research into novel compounds such as 1,2-dis(1,3-diphenylpropan-2-yl)disulfane showcases the synthetic utility of methylsulfanyl-containing compounds. These entities are synthesized with high yields and their structures are meticulously analyzed using techniques like IR, NMR, MS, and X-ray diffraction, indicating their importance in structural chemistry (Feng, 2013).
Electrochemical Applications
Transition metal sulfides, including compounds related to methylsulfanyl motifs, have been identified as promising cathodes for secondary lithium batteries. Their electrochemical activity and good reversibility highlight the potential of sulfide-based materials in energy storage applications (Holleck & Driscoll, 1977).
Organic Synthesis and Catalysis
Methylsulfanyl compounds play a critical role in organic synthesis. For instance, the stereoselective synthesis of oxetanes and the exploration of Mitsunobu-style procedures for the cyclisation of 1,3-diols demonstrate the versatility of these compounds in generating complex molecular architectures with high yields (Christlieb et al., 2001).
Photocatalysis and Photoinduced Reactions
The preparation of kinetically stabilized phosphaethene derivatives carrying the methylsulfanyl group showcases innovative approaches to phosphaethene chemistry, including E/Z isomerization and copper-mediated coupling reactions, which are pivotal in the development of novel photocatalytic materials and methodologies (Ito et al., 2003).
Safety and Hazards
“3-(Methylsulfanyl)prop-1-yne” is classified as a dangerous substance. It has hazard statements H225, H304, H315, H319, H335, which indicate that it is highly flammable, may be fatal if swallowed and enters airways, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding sparks/open flames/hot surfaces, keeping the container tightly closed, and using only non-sparking tools .
Propriétés
IUPAC Name |
3-methylsulfanylprop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S/c1-3-4-5-2/h1H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGMLQHXRSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)prop-1-yne | |
CAS RN |
26842-65-9 |
Source


|
| Record name | 3-(methylsulfanyl)prop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)
![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)

![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
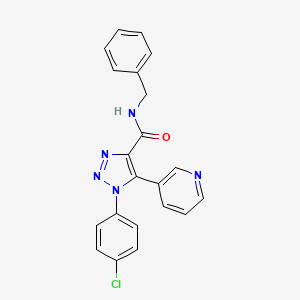
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
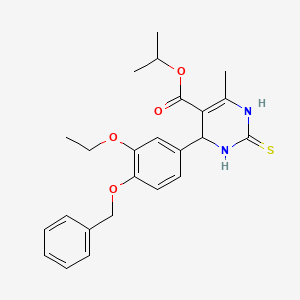
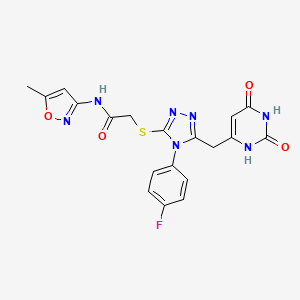
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
